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Ilorasertib Pharmacokinetic & Dosing Summary

Parameter Details

Reported Half-life 15 hours (oral administration) [1] [2]

Recommended Phase 2 Doses 540 mg once weekly or 480 mg twice weekly (28-day cycle) [1]

Dose Proportionality Oral pharmacokinetics appeared dose proportional [1]

Drug Interaction No pharmacokinetic interaction observed with azacitidine [1]

Key Experimental Findings and Context

The provided data comes from a phase 1 dose-escalation trial in patients with advanced hematologic

malignancies [1]. Understanding the broader context of these findings can help in planning future

experiments.

PK/PD Relationship: Research in solid tumors indicated that Ilorasertib's inhibition of its different

targets occurs at varying exposure levels. Maximum inhibition of the VEGFR2 kinase was achieved at
lower doses and exposures than those required for inhibition of Aurora B kinase in tissue [3]. This

suggests that half-life and overall exposure are critical for achieving the dual inhibitory effect.
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Primary Toxicities: The most frequent grade 3/4 adverse events were hypertension (28.8%),

hypokalemia (15.4%), and anemia (13.5%) [1]. These toxicities, particularly hypertension, are often
associated with VEGFR inhibition [3].

Evidence of Target Engagement: The trial demonstrated that Ilorasertib successfully inhibited
biomarkers for both Aurora kinase and VEGF receptors, confirming its dual mechanism of action [1]

[2].

The following diagram illustrates the relationship between Ilorasertib exposure and its downstream effects,

which is central to its pharmacokinetic and pharmacodynamic profile.
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Troubleshooting Common Research Scenarios

Scenario 1: Inconsistent biomarker suppression in a preclinical model.

Investigation: Check if drug exposures are sufficient for the intended primary target. Aurora B
inhibition requires higher exposure levels than VEGFR2 suppression [3]. Ensure your dosing

regimen accounts for the 15-hour half-life to maintain effective concentrations.
Scenario 2: Significant hypertension or other vascular toxicities in a model.

Investigation: This is likely an on-target effect of potent VEGFR2 inhibition, which occurs at
lower exposures [1] [3]. Consider if the experimental goal requires full Aurora kinase inhibition
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or if a lower, better-tolerated dose is sufficient.

Scenario 3: Designing a combination therapy study.
Guidance: The phase 1 trial combined Ilorasertib with azacitidine with no observed PK

interaction [1]. This supports its use in combination regimens without dose adjustment due to
PK interference.

Frequently Asked Questions (FAQs)

Q1: Was a maximum tolerated dose (MTD) established for Ilorasertib? A1: No, the phase 1 trial in

hematologic malignancies did not determine a maximum tolerated dose. The recommended Phase 2 doses

were established based on the available data [1].

Q2: Does Ilorasertib inhibit Aurora A, B, and C equally? A2: No. According to enzyme assays,

Ilorasertib showed greater in vitro potency for inhibiting Aurora B and C compared to Aurora A [3].

Q3: What is the clinical evidence of Ilorasertib's antitumor activity? A3: In the phase 1 hematologic

malignancies trial, clinical responses were observed in 3 patients with Acute Myelogenous Leukemia (AML)

[1]. In a solid tumor trial, partial responses were observed in two patients [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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